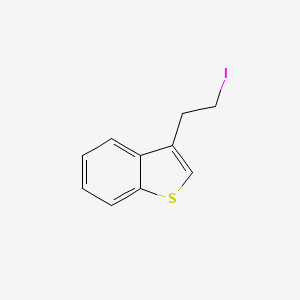

3-(2-Iodoethyl)-1-benzothiophene

Description

3-(2-Iodoethyl)-1-benzothiophene is a benzothiophene derivative featuring an iodoethyl substituent at the 3-position. Benzothiophene scaffolds are pivotal in medicinal and materials chemistry due to their aromatic thiophene ring, which enhances electronic properties and biological activity.

Properties

CAS No. |

821787-20-6 |

|---|---|

Molecular Formula |

C10H9IS |

Molecular Weight |

288.15 g/mol |

IUPAC Name |

3-(2-iodoethyl)-1-benzothiophene |

InChI |

InChI=1S/C10H9IS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |

InChI Key |

BSJACZAGTCMUOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs from the evidence include iodinated benzothiophenes with methyl or aryl substituents. For example:

- Key Observations :

Reactivity and Stability

- Catalytic Transformations: Sulfur in benzothiophenes interacts with catalysts (e.g., forming Ni₂S₃ during hydrogen transfer reactions) . The iodoethyl group’s electron-withdrawing nature may enhance stability under reductive conditions compared to non-halogenated analogs.

- Cross-Coupling Potential: The iodine atom facilitates Suzuki or Ullmann couplings, as seen in 3-iodo-1-benzothiophen-2-yl derivatives .

Crystallographic and Spectroscopic Insights

- Crystal Packing: 3-(4-Methoxybenzyl)-1-benzothiophene crystallizes in a monoclinic system (space group P) with a = 8.0158 Å, β = 112.563° . The iodoethyl group’s bulkier structure may lead to distinct packing motifs and solubility profiles.

- NMR Trends : Analogs like 5c show δ 2.35–7.50 ppm in ¹H NMR for aromatic and alkyl protons , while iodinated derivatives exhibit deshielding effects near the iodine atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.